molecular formula C16H20N6 B2394682 2-Cyclopropyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2415585-19-0

2-Cyclopropyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B2394682
CAS No.: 2415585-19-0
M. Wt: 296.378
InChI Key: RERNLPNYMSJFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a piperazine ring, and a pyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the selective substitution of a chlorine atom at the 4-position of a pyrimidine ring with a piperazine derivative under basic conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-Cyclopropyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, either inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine stands out due to its unique combination of a cyclopropyl group, a piperazine ring, and a pyrimidine moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-cyclopropyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6/c1-12-4-6-18-16(19-12)22-10-8-21(9-11-22)14-5-7-17-15(20-14)13-2-3-13/h4-7,13H,2-3,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERNLPNYMSJFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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